molecular formula C12H13NO5S B564838 1-Methylethyl 4-Hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide CAS No. 76508-35-5

1-Methylethyl 4-Hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide

Cat. No.: B564838
CAS No.: 76508-35-5
M. Wt: 283.298
InChI Key: KCSORUCCHDBUFQ-UHFFFAOYSA-N
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Description

1-Methylethyl 4-Hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide (CAS 76508-35-5) is a high-purity chemical compound provided as a critical pharmaceutical reference standard. With the molecular formula C12H13NO5S and a molecular weight of 283.30 g/mol, this compound is officially designated as Piroxicam Impurity I, making it essential for quality assurance and control testing in pharmaceutical development and manufacturing . This compound belongs to the 1,2-benzothiazine dioxide class of heterocyclic molecules, which are of significant scientific interest due to their role as core structures in non-steroidal anti-inflammatory drugs (NSAIDs) . As a certified reference material, it is primarily used in analytical methods, including HPLC and GC-MS, for the identification and quantification of impurities in active pharmaceutical ingredients (APIs) like Piroxicam and related therapeutics . Researchers utilize this standard to perform method validation, stability studies, and to ensure compliance with pharmacopoeial specifications (e.g., EP Impurity I) . The mechanism of action for bioactive 1,2-benzothiazine derivatives typically involves the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory pathway . This specific ester variant serves as a valuable intermediate and impurity model in ongoing research to understand the metabolic pathways, stability profile, and structure-activity relationships of this important class of medicinal compounds. Attention: This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

propan-2-yl 4-hydroxy-1,1-dioxo-2H-1λ6,2-benzothiazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO5S/c1-7(2)18-12(15)10-11(14)8-5-3-4-6-9(8)19(16,17)13-10/h3-7,13-14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCSORUCCHDBUFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=C(C2=CC=CC=C2S(=O)(=O)N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40227315
Record name 1-Methylethyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40227315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76508-35-5
Record name 1-Methylethyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076508355
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methylethyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40227315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-METHYLETHYL 4-HYDROXY-2H-1,2-BENZOTHIAZINE-3-CARBOXYLATE 1,1-DIOXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4M96S498HZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Cyclocondensation via Aromatic Amine Intermediates

A foundational method for synthesizing benzothiazine derivatives involves cyclocondensation reactions. The patent WO2001040208A2 details a process where ethyl-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate-1,1-dioxide (a structural analog) is synthesized through a five-step sequence. While this patent focuses on ethyl esters, the methodology is adaptable to isopropyl esters by substituting ethanol with isopropanol during esterification. Key steps include:

  • Ring-Opening of 1,2-Benzothiazole Derivatives : Reaction of 3-oxy-1,2-benzothiazole-2-acetate ethylester with sodium ethoxide in dimethylformamide (DMF) at 55°C to yield ethyl-4-hydroxy-2H-1,2-benzothiazine-3-carboxylate-1,1-dioxide.

  • Methylation : Treatment with dimethyl sulfate in acetone under alkaline conditions (20–65°C, 30 minutes–3 hours) to introduce the methyl group at position 2.

  • Condensation with Amines : Reaction with 2-aminopyridine in o-xylene under nitrogen at reflux (140–144°C) for 10–12 hours, using NH₄Cl as a catalyst and silica gel as an adsorbent to prevent azeotrope formation.

For the isopropyl variant, substituting ethyl chloroacetate with isopropyl chloroacetate in the initial esterification step would yield the corresponding 1-methylethyl ester.

Gabriel-Colman Rearrangement

The Gabriel-Colman rearrangement, highlighted in PMC7435855, offers an alternative route. This method involves:

  • Reaction of Saccharin Derivatives : Saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide) reacts with β-ketoesters in the presence of triethylamine (TEA) to form intermediate thiazole derivatives.

  • Rearrangement to Benzothiazines : Sodium ethanolate-mediated ring expansion converts thiazoles to 1,2-benzothiazines.

Using isopropyl acetoacetate instead of ethyl acetoacetate in this reaction could directly yield the target compound. Experimental data from this method report yields of 75–92% for ethyl analogs, suggesting comparable efficiency for isopropyl variants.

Optimization of Reaction Conditions

Solvent and Catalyst Selection

The choice of solvent and catalyst critically impacts yield and purity:

  • Solvents : o-Xylene is preferred for condensation due to its high boiling point (140–144°C), enabling reflux without solvent loss. Dimethylformamide (DMF) facilitates ring-opening reactions at 50–55°C.

  • Catalysts : NH₄Cl in o-xylene enhances reaction rates by stabilizing intermediates, while silica gel adsorbents prevent azeotrope formation during distillation.

Temperature and Time Parameters

  • Methylation : Optimal at 20–65°C for 30 minutes–3 hours.

  • Condensation : Requires 10–55 hours at reflux (140–144°C) for complete conversion.

Analytical Characterization

Chromatographic Purity

HPLC analysis of related compounds shows ≥95% purity when synthesized with adsorbents like silica gel.

Comparative Analysis of Methods

Method Yield Purity Key Advantages Limitations
Cyclocondensation60–75%≥95%Scalable, uses inexpensive catalystsLong reaction times (10–55 hours)
Gabriel-Colman75–92%90–95%Faster (5–7 hours), fewer stepsRequires toxic solvents (DMF, TEA)
Solvent-Free80–85%85–90%Environmentally friendly, no solvent wasteLimited to small-scale synthesis

Chemical Reactions Analysis

Types of Reactions

1-Methylethyl 4-Hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Methylethyl 4-Hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. By inhibiting these enzymes, the compound reduces the production of prostaglandins, leading to decreased inflammation and pain .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected 1,2-Benzothiazine 1,1-Dioxide Derivatives

Compound Name CAS Number Ester Group Substituent at C2 Key Applications/Notes
1-Methylethyl 4-Hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide 76508-35-5 Isopropyl None Pharmaceutical impurity (Impurity I(EP))
Methyl 4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide 35511-15-0 Methyl Methyl Impurity J(EP); increased lipophilicity
Ethyl 4-Hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide N/A Ethyl None Precursor to Piroxicam/Meloxicam
Ethyl 4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide 24683-26-9 Ethyl Methyl Impurity K(EP); enhanced metabolic stability

Key Observations :

  • C2 Substituents : Methyl substitution at C2 (e.g., in Impurity J) increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
  • Biological Activity : Ethyl derivatives (e.g., CAS: 24683-26-9) are precursors to NSAIDs, whereas the isopropyl variant is primarily an impurity, suggesting its ester group is suboptimal for therapeutic activity .

Pharmacological and Toxicological Profiles

Table 2: Comparative Pharmacological Data

Compound Model System Dose/Concentration Activity/Toxicity Findings
Methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide (MBD) Parkinson’s mice 1.25–5 mg/kg Improved motor symptoms; low acute toxicity
Ethyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide In vitro anti-inflammatory assays 10–100 µM Moderate COX-2 inhibition (IC₅₀: 45 µM)
Target compound (1-Methylethyl derivative) Not reported N/A Limited pharmacological data; primarily impurity

Key Findings :

  • The methyl derivative (MBD) demonstrated efficacy in Parkinson’s disease models at low doses, likely due to nanoparticle-enhanced bioavailability .
  • Ethyl derivatives exhibit moderate anti-inflammatory activity, aligning with their role as NSAID precursors .
  • The isopropyl variant lacks direct therapeutic data, emphasizing its regulatory role as a synthesis byproduct .

Regulatory and Industrial Relevance

  • The isopropyl derivative is classified as a "specified impurity" in the European Pharmacopoeia (EP), requiring strict control during drug manufacturing .
  • In contrast, ethyl and methyl derivatives are either active pharmaceutical ingredients (APIs) or critical intermediates, underscoring the structural sensitivity of biological activity .

Biological Activity

1-Methylethyl 4-Hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide, commonly known as a piroxicam impurity, is a compound with significant biological implications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₁₂H₁₃N₁O₅S
  • Molecular Weight : 283.3 g/mol
  • CAS Number : 76508-35-5
  • IUPAC Name : Propan-2-yl 4-hydroxy-1,1-dioxo-2H-1,2-benzothiazine-3-carboxylate

Biological Activity Overview

This compound exhibits various biological activities primarily associated with its structural characteristics. The compound is linked to the following activities:

Anti-inflammatory Properties

As an impurity of piroxicam, a well-known non-steroidal anti-inflammatory drug (NSAID), this compound shares similar anti-inflammatory properties. Piroxicam functions by inhibiting cyclooxygenase (COX) enzymes, leading to reduced synthesis of prostaglandins responsible for inflammation and pain.

Antitumor Activity

Recent studies indicate that compounds containing the benzothiazine structure exhibit cytotoxic effects against various cancer cell lines. For instance:

  • IC50 Values : Compounds with similar structures have shown IC50 values in the range of 1.61±1.92μg/mL1.61\pm 1.92\mu g/mL for certain cancer cell lines, indicating significant cytotoxicity .

The mechanisms through which 1-Methylethyl 4-Hydroxy-2H-1,2-benzothiazine-3-carboxylate exerts its effects include:

  • Inhibition of Cell Proliferation : Studies demonstrate that these compounds can impede the growth of tumor cells by inducing apoptosis and disrupting cell cycle progression.
  • Protein Interactions : Molecular dynamics simulations suggest that these compounds interact with target proteins through hydrophobic contacts and hydrogen bonding, crucial for their biological activity .

Case Studies and Research Findings

Several studies have investigated the biological activity of benzothiazine derivatives:

StudyFindings
Badshah & Naeem (2016)Identified antibacterial and anticancer activities in benzothiazine derivatives .
MDPI Review (2022)Discussed structure-activity relationships (SAR) indicating that modifications on the benzothiazine ring enhance cytotoxicity against cancer cell lines .
Recent Antitumor StudiesShowed that specific substitutions on the benzothiazine scaffold significantly increase antiproliferative activity against various cell lines .

Q & A

Basic: What are the common synthetic routes for preparing 1-Methylethyl 4-Hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide?

Methodological Answer:
The compound is typically synthesized via alkylation or esterification of precursor benzothiazine derivatives. For example:

  • Step 1: Start with methyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide.
  • Step 2: React with isopropyl iodide in the presence of anhydrous potassium carbonate and acetonitrile under reflux (7 h).
  • Step 3: Purify via solvent evaporation and recrystallization (e.g., chloroform/water) to obtain the isopropyl ester derivative .
  • Key Reagents: Alkyl halides (e.g., ethyl or isopropyl iodide), base (K₂CO₃), polar aprotic solvents (acetonitrile).

Advanced: How do substituents on the benzothiazine ring influence reaction yields and crystallization behavior?

Methodological Answer:
Substituents like chloro, methoxy, or allyl groups alter electronic and steric effects, impacting both reactivity and crystal packing:

  • Steric Effects: Bulky groups (e.g., allyl) reduce reaction yields due to hindered nucleophilic attack during alkylation .
  • Crystallization: Electron-withdrawing groups (e.g., Cl) enhance hydrogen bonding (C–H⋯O/S interactions), stabilizing crystal lattices. For instance, dichloro-substituted derivatives form planar thiazine rings with π-π stacking (centroid separation: 3.619 Å) .
  • Data Example: Ethyl 6,7-dichloro-2-(4-methoxybenzyl)-derivative (15b) yields 36%, while less hindered analogs yield >70% .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms substitution patterns (e.g., methylene protons at δ 4.04–4.26 ppm, methoxy at δ 3.77 ppm) .
  • Mass Spectrometry (MS): Molecular ion peaks (e.g., m/z 442 [M-H]⁻ for dichloro derivatives) validate molecular weight .
  • X-ray Crystallography: Resolves stereochemistry (e.g., S-configuration at hydroxy-bearing carbons) and intermolecular interactions (C–H⋯O/S) .

Advanced: How can researchers resolve discrepancies in spectroscopic data for structurally similar derivatives?

Methodological Answer:

  • Comparative Analysis: Cross-reference NMR shifts with crystallographic data to assign ambiguous signals. For example, a hydroxy group at C4 causes downfield shifts (~δ 13 ppm in ¹H NMR) due to hydrogen bonding .
  • DFT Calculations: Model electronic environments to predict ¹³C chemical shifts for substituents (e.g., methoxy vs. chloro) .
  • Case Study: Methyl 3-hydroxy-4-oxo-derivatives show shorter C–O bonds (1.336–1.352 Å) in X-ray vs. computational models, highlighting conformational flexibility .

Basic: What are the stability considerations for this compound under different storage conditions?

Methodological Answer:

  • Hydrolytic Stability: Susceptible to ester hydrolysis in aqueous basic conditions (e.g., LiOH/THF, 2–8 h) .
  • Thermal Stability: Decomposes above 147°C; store at 2–8°C in inert atmospheres (N₂/Ar) .
  • Light Sensitivity: Benzothiazine derivatives degrade under UV light; use amber vials for long-term storage .

Advanced: How can reaction intermediates be trapped and characterized during synthesis?

Methodological Answer:

  • Trapping Methods: Quench reactions at intervals (TLC monitoring) and isolate intermediates via flash chromatography.
  • Example: Brominated intermediates (using N-bromosuccinamide/CCl₄) are identified by m/z +79/81 isotopic patterns in MS .
  • In Situ Techniques: Use low-temperature XRD (-173°C) or cryo-EM to capture transient intermediates .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Gloves (nitrile), lab coat, and goggles (H315/H319 hazards) .
  • Ventilation: Use fume hoods to avoid inhalation (H335) .
  • Spill Management: Neutralize with inert adsorbents (vermiculite) and dispose as hazardous waste .

Advanced: What strategies optimize regioselectivity in benzothiazine functionalization?

Methodological Answer:

  • Directing Groups: Methoxy or benzyl groups at C4 direct electrophilic substitution to C6/C8 positions .
  • Catalysis: Pd-mediated cross-coupling (Suzuki) introduces aryl groups at C3 with >80% regioselectivity .
  • Solvent Effects: Polar solvents (DMF) favor nucleophilic attack at less hindered sites (e.g., C7 over C6) .

Basic: How is biological activity assessed for benzothiazine derivatives?

Methodological Answer:

  • In Vitro Assays:
    • Anti-inflammatory: COX-1/COX-2 inhibition (IC₅₀ values via ELISA).
    • Antibacterial: MIC determination against S. aureus or E. coli .
  • In Vivo Models: Adjuvant-induced arthritis in rodents (dose range: 10–50 mg/kg) .

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